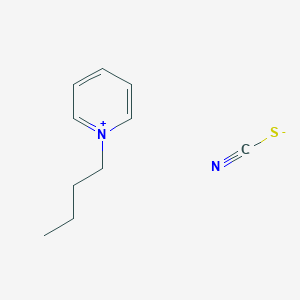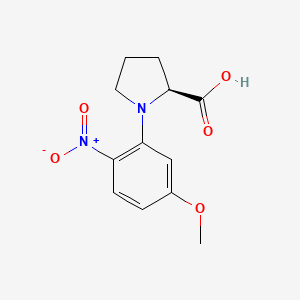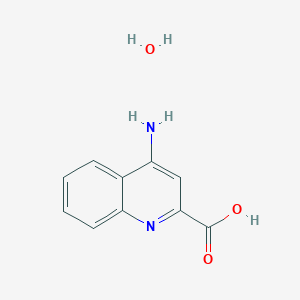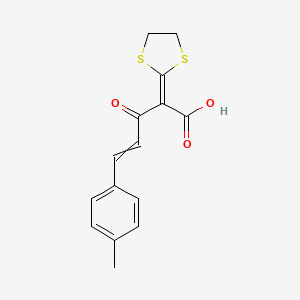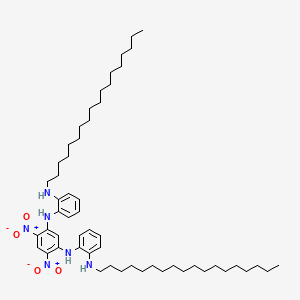
N~2~,N~2'~-(4,6-Dinitro-1,3-phenylene)bis(N~1~-octadecylbenzene-1,2-diamine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~,N~2’~-(4,6-Dinitro-1,3-phenylene)bis(N~1~-octadecylbenzene-1,2-diamine) is a complex organic compound characterized by the presence of nitro groups and long alkyl chains
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~2’~-(4,6-Dinitro-1,3-phenylene)bis(N~1~-octadecylbenzene-1,2-diamine) typically involves a multi-step processThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring purity, and implementing safety measures to handle the reactive intermediates and final product.
Análisis De Reacciones Químicas
Types of Reactions
N~2~,N~2’~-(4,6-Dinitro-1,3-phenylene)bis(N~1~-octadecylbenzene-1,2-diamine) can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogenating agents or nitrating mixtures under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield the corresponding amines, while substitution reactions could introduce various functional groups onto the aromatic ring.
Aplicaciones Científicas De Investigación
N~2~,N~2’~-(4,6-Dinitro-1,3-phenylene)bis(N~1~-octadecylbenzene-1,2-diamine) has several applications in scientific research:
Materials Science: Used in the development of high-energy materials due to its energetic properties.
Chemistry: Serves as a precursor for synthesizing other complex organic compounds.
Biology and Medicine:
Industry: Utilized in the production of specialized polymers and coatings.
Mecanismo De Acción
The mechanism by which N2,N~2’~-(4,6-Dinitro-1,3-phenylene)bis(N~1~-octadecylbenzene-1,2-diamine) exerts its effects involves interactions at the molecular level. The nitro groups can participate in redox reactions, while the long alkyl chains provide hydrophobic interactions. These properties enable the compound to interact with various molecular targets and pathways, influencing its behavior in different environments .
Comparación Con Compuestos Similares
Similar Compounds
N~2~,N~2’~-(4,6-Dinitro-1,3-phenylene)dinitramide: Similar in structure but lacks the long alkyl chains.
TATB (1,3,5-Triamino-2,4,6-trinitrobenzene): Another energetic material with different functional groups.
RDX (1,3,5-Trinitro-1,3,5-triazinane): A well-known high-energy material with a different core structure.
Uniqueness
N~2~,N~2’~-(4,6-Dinitro-1,3-phenylene)bis(N~1~-octadecylbenzene-1,2-diamine) is unique due to its combination of nitro groups and long alkyl chains, which provide a balance of energetic properties and hydrophobic interactions. This makes it suitable for applications where both high energy and stability are required .
Propiedades
Número CAS |
405167-22-8 |
|---|---|
Fórmula molecular |
C54H88N6O4 |
Peso molecular |
885.3 g/mol |
Nombre IUPAC |
4,6-dinitro-1-N,3-N-bis[2-(octadecylamino)phenyl]benzene-1,3-diamine |
InChI |
InChI=1S/C54H88N6O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-37-43-55-47-39-33-35-41-49(47)57-51-45-52(54(60(63)64)46-53(51)59(61)62)58-50-42-36-34-40-48(50)56-44-38-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33-36,39-42,45-46,55-58H,3-32,37-38,43-44H2,1-2H3 |
Clave InChI |
SKYVLELBKMCLIL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCNC1=CC=CC=C1NC2=CC(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])NC3=CC=CC=C3NCCCCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


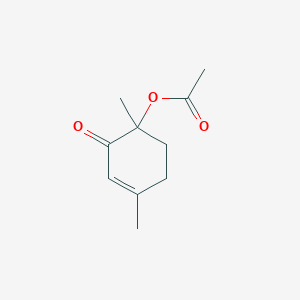
![[2-(Dipropylamino)-2-oxoethoxy]acetic acid](/img/structure/B14244062.png)
![2-Methyl-1-oxaspiro[2.4]heptane-2-carboxylic acid](/img/structure/B14244067.png)

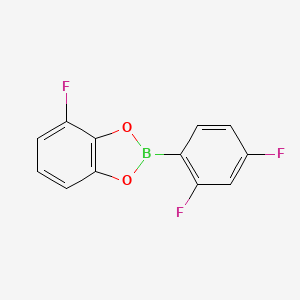
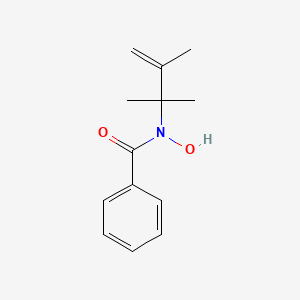
![4-[(4-Nitrophenyl)ethynyl]-N-pentylaniline](/img/structure/B14244097.png)
